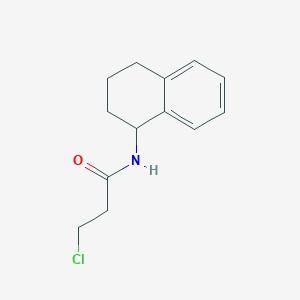

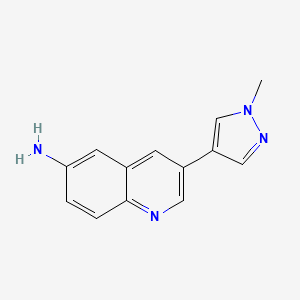

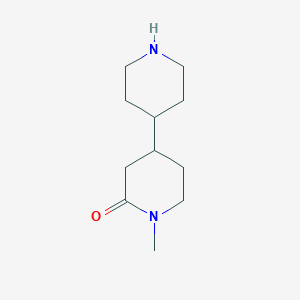

![molecular formula C11H18Cl2N2O2 B1416784 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396965-89-1](/img/structure/B1416784.png)

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride

Overview

Description

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride, also known as MPAB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound is a derivative of GABA, a neurotransmitter that plays a crucial role in the central nervous system. MPAB has been found to have unique properties that make it a promising tool for research in various fields, including neuroscience and pharmacology.

Scientific Research Applications

Antimicrobial and Antifungal Activities

- 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride derivatives have shown promising antimicrobial activity. Some compounds synthesized from related acids exhibited significant antimicrobial properties against Staphylococcus aureus and Mycobacterium luteum, and antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Bioactive Molecule Labeling

- Derivatives of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride have been used as bifunctional chelators for bioactive molecules, aiding in the labeling process. This application is significant in nuclear medicine and biology, as seen in the synthesis and successful labeling of cobinamide, a bioactive molecule, using these derivatives (Mundwiler et al., 2005).

Metal Ion Analysis

- In environmental and pharmaceutical analysis, derivatives of this compound have been used as ion-pairing reagents. These derivatives facilitated the effective separation and determination of common metal ions in various samples, indicating the utility of these compounds in analytical chemistry (Belin & Gülaçar, 2005).

Catalysis and Hydroxylation of Alkanes

- Complexes involving derivatives of this acid have been studied as catalysts for hydroxylation of alkanes. This application is particularly relevant in the field of organic chemistry and catalysis, demonstrating the potential of these complexes in facilitating important chemical transformations (Sankaralingam & Palaniandavar, 2014).

Spectral Analysis and Substance Identification

- The compound's derivatives have been analyzed using IR and H1NMR spectroscopy for substance identification, showcasing their importance in pharmaceutical analysis. These methods are crucial for determining and verifying the structures of new bioactive substances (Belikov et al., 2015).

Fluorescent Sensors and Biological Imaging

- Some derivatives have been synthesized as part of fluorescent sensors, useful in biological imaging. These sensors are valuable for detecting specific ions in biological systems, demonstrating the compound's potential in bioimaging applications (Nolan et al., 2006).

properties

IUPAC Name |

3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOGTWVIDSEYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

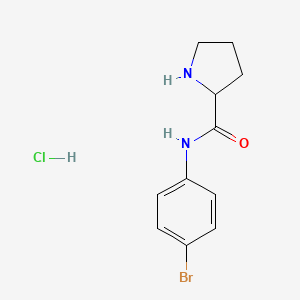

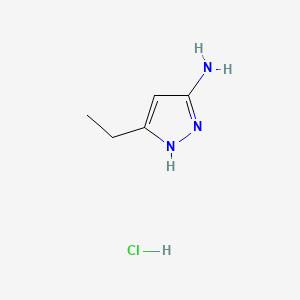

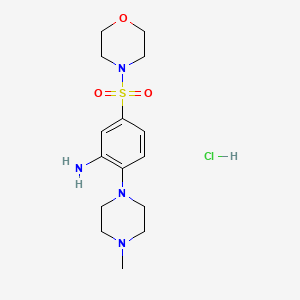

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)

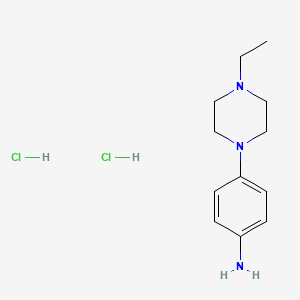

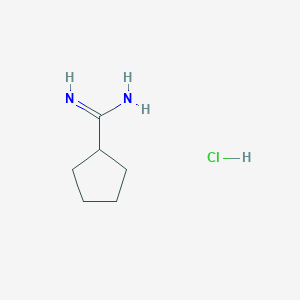

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)

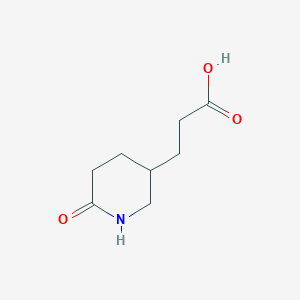

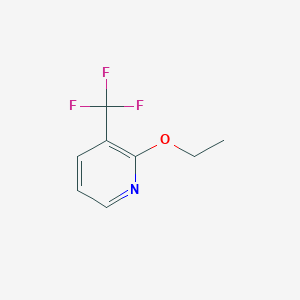

![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)